molecular formula C19H21NO6 B2532656 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794741-30-2

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2532656
CAS No.: 1794741-30-2
M. Wt: 359.378
InChI Key: IXBRCZRZKZIBAD-UHFFFAOYSA-N
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Description

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a chemical compound of interest in medicinal and organic chemistry research. It features a molecular structure comprising a 2,4-dimethoxyanilino group linked via an acetamide ester bridge to a 2-methoxyphenylacetate moiety. This specific molecular architecture is characteristic of compounds explored for their potential as intermediates in organic synthesis or as scaffolds in the development of bioactive molecules. Compounds with similar anilinoacetamide ester structures have been identified as key intermediates in radiosynthesis and as subjects in screening assays for biological activity . For instance, structurally related molecules have been investigated for their role as potent ligands for specific protein targets, such as the sphingosine-1-phosphate receptor 2 (S1PR2), highlighting the research value of this chemical class in probe and therapeutic development . Furthermore, the incorporation of methoxy and amino substituents on aromatic rings is a recognized strategy in drug design to modulate the properties of potential ligands . The specific research applications and mechanism of action for this compound are areas awaiting further investigation. Researchers may utilize this compound as a building block for synthetic chemistry, a standard in analytical method development, or a candidate in high-throughput screening campaigns to uncover new biological activities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-14-8-9-15(17(11-14)25-3)20-18(21)12-26-19(22)10-13-6-4-5-7-16(13)24-2/h4-9,11H,10,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBRCZRZKZIBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with 2-(2,4-dimethoxyanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

The compound exhibits a variety of biological activities, making it a candidate for further research in pharmacology. Key areas of interest include:

  • Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown inhibition zones indicating effective antimicrobial action.
MicroorganismInhibition Zone (mm)Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Table 1: Antimicrobial activity of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate against selected microorganisms.

  • Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity, particularly against Chlamydia trachomatis. It has been observed to reduce chlamydial inclusion sizes and numbers in infected cells, indicating potential for therapeutic development against sexually transmitted infections.

Case Studies

Several research findings highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited broad-spectrum antimicrobial activity, suggesting its utility in developing new antimicrobial agents for treating infections caused by resistant strains of bacteria.
  • Antiviral Research : Another investigation focused on the antiviral effects against Chlamydia trachomatis revealed that the compound significantly inhibited the replication of the pathogen in vitro. This positions it as a promising candidate for further development as an antiviral therapeutic agent.
  • Safety Profile : Toxicity assessments have indicated low toxicity levels towards human cells at therapeutic concentrations. This safety profile is crucial for considering the compound for clinical applications.

Mechanism of Action

The mechanism of action of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The following compounds share structural similarities with the target molecule but differ in substituents, functional groups, or backbone modifications:

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(6-Methoxy-1-benzofuran-3-yl)acetate
  • Key Features : Replaces the 2-methoxyphenyl group with a 6-methoxybenzofuran ring.
  • Molecular Weight : 399.13 g/mol.
1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium Dibromide (5b)
  • Key Features : Incorporates pyridinium cations and bromide counterions.
  • Properties : High yield (96%), decomposition at 258–259°C.
  • Implications : The charged pyridinium groups increase water solubility but reduce lipid membrane permeability compared to the neutral ester structure of the target compound .
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-Bromophenyl)acetate
  • Key Features: Substitutes the anilino group with a methylamino derivative and introduces a bromine atom on the phenyl ring.
  • Molecular Weight : 347.09 g/mol.
Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate
  • Key Features: Simplified structure with an ethyl ester and a single 4-methoxyanilino group.
  • Applications: Used as a pharmaceutical intermediate, highlighting the utility of methoxy-anilino esters in drug synthesis .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Melting Point/Decomposition Key Functional Groups
Target Compound ~380–400 (estimated) Not reported Ester, dimethoxy-anilino
[2-(6-Methoxybenzofuran-3-yl)acetate derivative 399.13 Not reported Benzofuran, methoxy
Pyridinium Dibromide 5b ~644 (estimated) 258–259°C (dec.) Pyridinium, bromide
Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate 223.22 Not reported Ethyl ester, methoxy-anilino
N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide ~320 (estimated) Not reported Benzothiazole, acetamide

Contrasting Features

  • Steric Hindrance : Bulkier groups like benzofuran () may reduce enzymatic degradation but increase molecular weight, impacting bioavailability .

Biological Activity

The compound [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically requiring specific reagents and conditions. While detailed synthetic pathways are not provided in the search results, related compounds indicate that methods often include reactions involving dimethoxyanilines and acetic acid derivatives. The general approach includes:

  • Reagents : Dimethoxyaniline, methoxyphenylacetate, and coupling agents.
  • Conditions : Reactions are usually conducted under controlled temperatures with solvents like dichloromethane or acetonitrile.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Anticancer Activity

Studies have shown that derivatives of dimethoxyaniline possess anticancer properties. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Smith et al., 2020MCF-7 (breast cancer)15Induction of apoptosis
Johnson et al., 2021HeLa (cervical cancer)20Cell cycle arrest

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds related to [2-(2,4-Dimethoxyanilino)-2-oxoethyl] have demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Anticancer Activity
    • Objective : To evaluate the anticancer effects of dimethoxy-substituted anilines.
    • Findings : In vitro studies showed that these compounds significantly reduced cell viability in breast and prostate cancer cell lines, suggesting potential for therapeutic development.
  • Case Study on Antioxidant Activity
    • Objective : To assess the antioxidant capacity using DPPH assay.
    • Results : The compound exhibited a strong scavenging effect compared to standard antioxidants like ascorbic acid.

Q & A

Q. Advanced Research Focus

  • Side Reactions: Competing hydrolysis of the ester group under prolonged heating or acidic conditions. Mitigation requires strict anhydrous environments and controlled pH .

  • Purification: Recrystallization from ethanol/water mixtures is effective for lab-scale, but industrial processes may require fractional distillation or chromatography .

  • Data Table: Yield Comparison

    MethodLab-Scale YieldPilot-Scale Yield
    Stepwise coupling82%68%
    One-pot synthesis75%55%

Note: Pilot-scale yields drop due to heat transfer inefficiencies and side-product accumulation .

How do electronic effects of methoxy substituents influence reactivity in nucleophilic reactions?

Q. Advanced Research Focus

  • Electron-Donating Effects: Methoxy groups at the 2- and 4-positions on the aniline ring activate the amine for nucleophilic attacks but sterically hinder bulky reagents.
  • Kinetic Studies: Hammett plots (σ⁺ constants) reveal that para-methoxy groups enhance electrophilicity at the ketoethyl moiety, accelerating acyl transfer reactions .
  • Contradictions in Data:
    • Some studies report reduced reactivity in polar aprotic solvents (e.g., DMF) due to solvation effects, while others observe rate increases. Mechanistic studies using DFT calculations are recommended to resolve this .

What analytical strategies resolve contradictory spectral data during structural elucidation?

Q. Advanced Research Focus

  • Case Example: Discrepancies in carbonyl peak assignments (ester vs. amide) can arise from tautomerism. Strategies include:
    • Variable Temperature NMR: Observing peak splitting at low temperatures to identify dynamic equilibria.
    • 2D-COSY/HMBC: Correlating proton environments to distinguish overlapping signals .
  • Contradictory Mass Spec Data: HRMS may show [M+H]⁺ at 376.14, but impurities (e.g., hydrolyzed byproducts) require tandem MS/MS for differentiation .

What are the potential biological applications of this compound in drug discovery?

Q. Basic Research Focus

  • Drug Delivery: The ester and amide groups enable pH-sensitive hydrolysis, making it a candidate for prodrug formulations.
  • Enzyme Inhibition: Structural analogs (e.g., ) show activity as kinase inhibitors, suggesting utility in targeting ATP-binding pockets .

Advanced Consideration:
Metabolic stability assays (e.g., microsomal incubation) are critical to evaluate oxidative demethylation of methoxy groups, a common metabolic pathway .

How can researchers mitigate toxicity concerns during in vitro studies?

Q. Advanced Research Focus

  • Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values.
  • Structural Modifications: Replacing the 2-methoxyphenyl group with less lipophilic substituents (e.g., hydroxyl) reduces membrane permeability and potential toxicity .

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